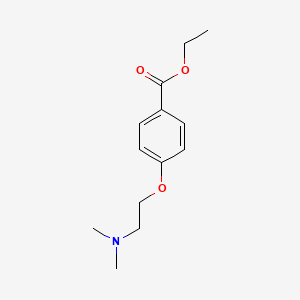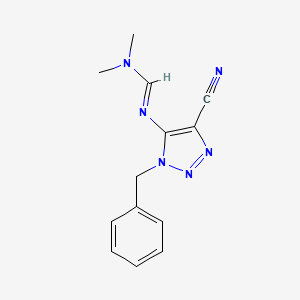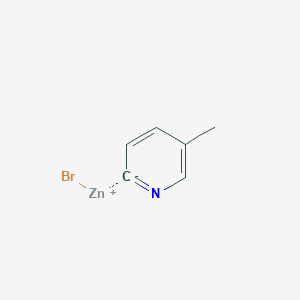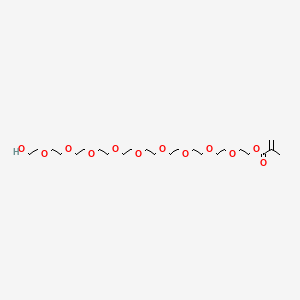
PEG methacrylate
Übersicht
Beschreibung
Polyethylene glycol methacrylate is a versatile compound widely used in various fields due to its unique properties. It is a polymerizable monomer that combines the hydrophilic nature of polyethylene glycol with the reactive methacrylate group, making it suitable for a range of applications, including biomedical and industrial uses.
Wirkmechanismus
Target of Action
PEG methacrylate, also known as Methacrylate-PEG-Hydroxy or Poly(ethylene glycol)(N)monomethacrylate, is a versatile building block in the field of polymer chemistry . It doesn’t have a specific biological target, but it’s primarily used to modify the properties of various substances, including drugs and other polymers . The primary targets of this compound are therefore the substances it is combined with, altering their properties to enhance their functionality .
Mode of Action
The mode of action of this compound involves its reaction with other substances to form new compounds with desired properties . For instance, this compound can react with nucleophilic agents to yield new linear homo/co-polymers . The materials obtained have different physicochemical properties depending on the nucleophiles utilized . This allows for the creation of a wide variety of chemically diverse materials characterized by controlled structure and specific functions .
Biochemical Pathways
This compound doesn’t directly interact with biochemical pathways. Instead, it modifies the properties of substances that do . For example, when used in the creation of drug nanocarriers, this compound can enhance the pharmacokinetics of the drugs . This can indirectly affect the biochemical pathways that these drugs interact with by improving their delivery and effectiveness .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the substances it is combined with . When used in drug delivery systems, this compound can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drugs . This can enhance their bioavailability and therapeutic effectiveness .
Result of Action
The result of this compound’s action is the creation of new compounds with enhanced properties . For example, when used in the creation of hydrogels, this compound can improve their mechanical response and biocompatibility . This makes them suitable for various applications in the biomedical field, such as tissue engineering and drug delivery .
Action Environment
The action environment of this compound can influence its reactivity and the properties of the compounds it forms . For instance, the presence of certain environmental factors, such as temperature and pH, can affect the polymerization process of this compound . This can in turn influence the properties of the resulting polymers and their effectiveness in their intended applications .
Biochemische Analyse
Biochemical Properties
Poly(ethylene glycol)(N)monomethacrylate is known for its high water content, adjustable chemical and physical properties, and the ability to encapsulate cells, biological macromolecules (such as peptides/proteins, nucleotides, and antibodies), and therapeutic agents . It interacts with various biomolecules, including enzymes and proteins, to form hydrogels . The nature of these interactions is primarily through the formation of covalent bonds during the polymerization process .
Cellular Effects
Poly(ethylene glycol)(N)monomethacrylate has significant effects on various types of cells and cellular processes. For instance, it has been shown to promote cell proliferation . It influences cell function by providing essential structural support, biochemical cues, and the mechanical strength needed for cell adhesion, proliferation, migration, and differentiation .
Molecular Mechanism
The mechanism of action of Poly(ethylene glycol)(N)monomethacrylate is primarily through its ability to form hydrogels when cross-linked into networks . It exerts its effects at the molecular level by providing a scaffold for cell growth and tissue regeneration . It does not directly bind to biomolecules or cause changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, Poly(ethylene glycol)(N)monomethacrylate maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with cells continuing to grow and produce new cells even after extended periods .
Metabolic Pathways
Poly(ethylene glycol)(N)monomethacrylate does not directly participate in metabolic pathways. Instead, it provides a physical structure that facilitates cellular processes and tissue regeneration .
Transport and Distribution
Poly(ethylene glycol)(N)monomethacrylate is distributed within cells and tissues as part of the hydrogel network it forms . It does not interact with transporters or binding proteins, and its localization or accumulation is primarily determined by the structure of the hydrogel network.
Subcellular Localization
Poly(ethylene glycol)(N)monomethacrylate does not have a specific subcellular localization as it forms a network outside the cells. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polyethylene glycol methacrylate can be synthesized through several methods, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for precise control over the molecular weight and structure of the resulting polymer. For example, ATRP involves the use of a macroinitiator, such as polyethylene glycol bromide, and a catalyst like copper bromide in the presence of a ligand . The reaction is typically carried out at elevated temperatures to ensure complete polymerization.
Industrial Production Methods: In industrial settings, polyethylene glycol methacrylate is produced through large-scale polymerization processes. These processes often involve the use of continuous reactors to maintain consistent reaction conditions and high yields. The polymerization is typically carried out in the presence of inhibitors like hydroquinone to prevent premature polymerization during storage and handling .
Analyse Chemischer Reaktionen
Types of Reactions: Polyethylene glycol methacrylate undergoes various chemical reactions, including polymerization, nucleophilic substitution, and hydrolysis. The methacrylate group is highly reactive and can participate in radical polymerization to form cross-linked networks or copolymers .
Common Reagents and Conditions: Common reagents used in the reactions of polyethylene glycol methacrylate include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure high efficiency and yield .
Major Products: The major products formed from the reactions of polyethylene glycol methacrylate include hydrogels, copolymers, and functionalized polymers. These products are characterized by their unique properties, such as high water absorption, biocompatibility, and mechanical strength .
Wissenschaftliche Forschungsanwendungen
Polyethylene glycol methacrylate has a wide range of scientific research applications. In chemistry, it is used to create functionalized polymers and copolymers with specific properties. In biology and medicine, it is employed in the development of hydrogels for drug delivery systems, tissue engineering, and wound healing Additionally, in the industrial sector, polyethylene glycol methacrylate is used in coatings, adhesives, and as a dispersing agent .
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol methacrylate is often compared with other similar compounds, such as polyethylene glycol dimethacrylate and polyethylene glycol methyl ether methacrylate. While all these compounds share the hydrophilic polyethylene glycol segment, they differ in their reactive groups and resulting properties. For instance, polyethylene glycol dimethacrylate has two methacrylate groups, making it more suitable for creating highly cross-linked networks . On the other hand, polyethylene glycol methyl ether methacrylate has a methoxy group, which provides additional stability and reduces the reactivity compared to polyethylene glycol methacrylate .
Conclusion
Polyethylene glycol methacrylate is a highly versatile compound with numerous applications in scientific research and industry Its unique combination of hydrophilicity and reactivity makes it an essential material for developing advanced polymers, hydrogels, and other functional materials
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVPMFOXHJVWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Poly(ethylene glycol) methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25736-86-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl methacrylate, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


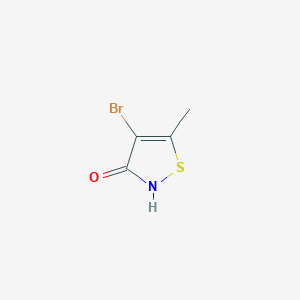
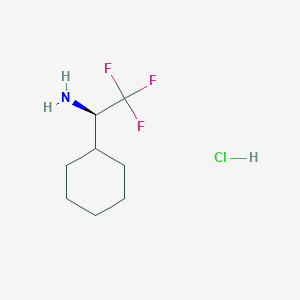


![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)
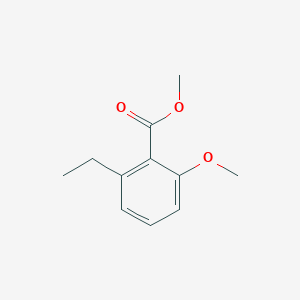
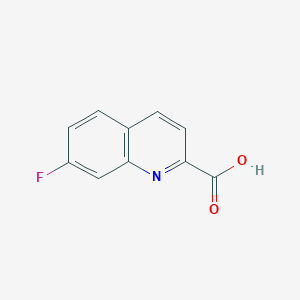

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)


